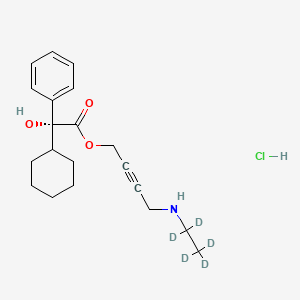

Desethyloxybutynin-d5 (hydrochloride)

Description

Contextualization within Oxybutynin (B1027) Research

Oxybutynin is an anticholinergic medication widely prescribed for the treatment of overactive bladder, a condition characterized by symptoms of urinary urgency and frequency. nih.gov It functions by competitively antagonizing muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3), leading to the relaxation of the bladder's smooth muscle. nih.govbionity.com

Upon oral administration, oxybutynin undergoes extensive first-pass metabolism, primarily in the liver and gut wall, by the cytochrome P450 enzyme CYP3A4. drugbank.commdpi.com This metabolic process results in low bioavailability of the parent drug, estimated at about 6%. nih.govdrugbank.com A crucial outcome of this metabolism is the formation of N-desethyloxybutynin. drugbank.commdpi.com Plasma concentrations of this active metabolite can be four to ten times higher than those of oxybutynin itself. mdpi.com

N-desethyloxybutynin is not an inactive byproduct; it exhibits significant antimuscarinic activity and is considered a major contributor to some of oxybutynin's side effects, particularly dry mouth, as it has a high affinity for muscarinic receptors in the parotid gland. mdpi.comnih.gov In fact, research suggests that N-desethyloxybutynin has a similar antimuscarinic effect on the human detrusor (bladder muscle) as the parent compound, oxybutynin. nih.gov The significant presence and activity of this metabolite have driven the development of alternative formulations of oxybutynin, such as transdermal patches and extended-release tablets, to reduce its formation and associated side effects. bionity.commdpi.com

Role of Deuterium (B1214612) Labeling in Pharmaceutical Sciences

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron in its nucleus, making it about twice as heavy as the more common hydrogen isotope, protium (B1232500) (¹H). clearsynth.com The replacement of hydrogen with deuterium in a molecule is known as deuterium labeling. This seemingly simple substitution can have profound effects, which are leveraged extensively in pharmaceutical sciences. assumption.edu

One of the primary applications of deuterium-labeled compounds is in analytical and metabolic research. acs.orgnih.gov Because deuterium-labeled compounds are chemically similar to their non-labeled counterparts but have a different mass, they serve as excellent internal standards in quantitative mass spectrometry assays. acs.orgacs.org This allows for the precise and accurate measurement of the non-labeled drug or metabolite in biological samples like plasma or urine. nih.gov

Furthermore, deuterium labeling is a key tool in studying a drug's absorption, distribution, metabolism, and excretion (ADME) properties. assumption.eduacs.org By tracking the deuterated compound, researchers can elucidate metabolic pathways and identify metabolites. clearsynth.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the breaking of this bond is slowed. assumption.edu In drug discovery, this effect is sometimes intentionally used to stabilize a drug against metabolic degradation, potentially improving its pharmacokinetic profile. clearsynth.comassumption.edu

Scope of Academic Research on Desethyloxybutynin-d5 (Hydrochloride)

The primary application of Desethyloxybutynin-d5 (hydrochloride) in academic and clinical research is as an internal standard for the quantitative analysis of N-desethyloxybutynin. Given that N-desethyloxybutynin is a major active metabolite of oxybutynin, accurately measuring its concentration in biological fluids is essential for pharmacokinetic studies. nih.govnih.gov

Pharmacokinetic studies are crucial for:

Bioequivalence Studies: Comparing different formulations of oxybutynin to see if they deliver the drug and its metabolite to the body at a similar rate and extent. nih.gov

Metabolism Studies: Understanding how different administration routes (e.g., oral vs. transdermal) affect the metabolic ratio of oxybutynin to N-desethyloxybutynin. nih.gov

Drug-Drug Interaction Studies: Assessing how co-administered drugs might influence the metabolism of oxybutynin.

In these studies, a known quantity of Desethyloxybutynin-d5 is added to patient samples (e.g., plasma). During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument can distinguish between the naturally occurring metabolite and its heavier, deuterated version. nih.govnih.gov This allows the deuterated compound to serve as a reliable internal reference, correcting for any loss of sample during extraction and analysis, thereby ensuring the accuracy of the final concentration measurement of N-desethyloxybutynin. nih.gov Research has detailed the development of sensitive LC-MS/MS methods for the simultaneous quantification of oxybutynin and N-desethyloxybutynin in human and animal plasma, explicitly mentioning the use of their deuterated analogs as internal standards. nih.govnih.gov

Data Tables

Table 1: Properties of Key Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Oxybutynin Pharmacology |

| Oxybutynin | C₂₂H₃₁NO₃ | 357.49 | Parent Drug |

| N-Desethyloxybutynin | C₂₀H₂₇NO₃ | 329.43 | Active Metabolite |

| Desethyloxybutynin-d5 | C₂₀H₂₂D₅NO₃ | 334.46 | Deuterated Internal Standard |

Table 2: Comparison of Oxybutynin and N-Desethyloxybutynin

| Feature | Oxybutynin | N-Desethyloxybutynin |

| Type | Parent Drug | Active Metabolite |

| Formation | Administered as medication | Formed by metabolism of oxybutynin |

| Relative Plasma Level (Oral) | 1x | 4-10x higher than oxybutynin mdpi.com |

| Antimuscarinic Activity | Active bionity.com | Active, similar to oxybutynin nih.gov |

| Contribution to Side Effects | Contributes to side effects | Major contributor to dry mouth mdpi.com |

Structure

2D Structure

Properties

Molecular Formula |

C20H28ClNO3 |

|---|---|

Molecular Weight |

370.9 g/mol |

IUPAC Name |

4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1/i1D3,2D2; |

InChI Key |

DSWCYTSHCYXHGW-OGZAJPJGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies

Deuteration Methodologies for N-Desethyloxybutynin-d5

While specific proprietary synthesis methods for Desethyloxybutynin-d5 are not always publicly disclosed, the deuteration can be achieved through several established strategies. A common approach involves the use of deuterated precursors in the synthesis of the parent molecule, oxybutynin (B1027), which is then metabolized or chemically converted to N-desethyloxybutynin.

A plausible synthetic route could involve the combinatorial synthesis of deuterated (S)-oxybutynin analogs. nih.govresearchgate.net This can be achieved by employing deuterated building blocks. For instance, the synthesis of oxybutynin typically involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-diethylamino-2-butyn-1-ol. mdpi.com To introduce the d5 label onto the ethyl group, one could start with a deuterated diethylamine (B46881) (d5-diethylamine) to synthesize the corresponding 4-(d5-ethylamino)-2-butyn-1-ol. Subsequent reaction with the appropriate acid chloride would yield the deuterated oxybutynin, which can then be N-de-ethylated to produce N-desethyl-N-(ethyl-d5)oxybutynin.

Alternatively, direct hydrogen-deuterium exchange reactions on the N-desethyloxybutynin molecule or a suitable precursor can be employed. acs.org This often requires the use of a catalyst, such as a transition metal complex, and a deuterium (B1214612) source like deuterium oxide (D₂O) or deuterated gas (D₂). rsc.orgacs.org

Isotopic Purity and Enrichment Analysis

The isotopic purity and enrichment of Desethyloxybutynin-d5 are critical parameters that define its quality and suitability for use as an internal standard in quantitative analysis. High isotopic purity ensures that the mass spectrometric signal is not confounded by the presence of non-deuterated or partially deuterated species.

Modern analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to determine isotopic purity. rsc.orgrsc.orgresearchgate.net

Mass Spectrometry (MS): Electrospray ionization-mass spectrometry (ESI-MS) is a powerful tool for assessing isotopic distribution. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the d5 isotopologue compared to d0 to d4 species can be accurately determined. For instance, a study evaluating the isotopic enrichment of various deuterated compounds, including oxybutynin-d5, reported an isotopic purity of 98.8%. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are invaluable for confirming the position and extent of deuteration. rsc.orgrsc.org The absence or significant reduction of signals in the ¹H NMR spectrum at the expected positions of deuteration, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides definitive evidence of successful and regioselective labeling.

A summary of typical analytical techniques for isotopic purity is presented in the table below.

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Determines the isotopic distribution and calculates the percentage of isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific locations of deuterium atoms within the molecule and provides a relative measure of isotopic purity. |

Regioselective Deuteration Considerations

The term "Desethyloxybutynin-d5" implies that five deuterium atoms are specifically located on one of the ethyl groups attached to the nitrogen atom. Achieving this high degree of regioselectivity is a key challenge in the synthesis.

Strategies to ensure regioselectivity often rely on the synthetic pathway chosen. As mentioned earlier, utilizing a starting material that already contains the deuterated moiety, such as d5-ethylamine, is a highly effective method for controlling the position of the deuterium labels.

Catalytic H-D exchange methods can sometimes offer less regioselectivity, potentially leading to deuterium incorporation at other metabolically labile positions. researchgate.net However, the development of highly specific catalysts and reaction conditions can promote deuteration at desired sites. For example, certain transition metal catalysts can direct deuteration to specific C-H bonds based on the electronic and steric environment of the molecule. rsc.orgacs.org

Stability of Isotopic Labeling under Analytical Conditions

The stability of the carbon-deuterium (C-D) bond is significantly greater than that of the carbon-hydrogen (C-H) bond due to the kinetic isotope effect. nih.govacs.org This inherent stability is a primary reason for the use of deuterated compounds as internal standards in bioanalytical methods.

The deuterium labels in Desethyloxybutynin-d5 are on an alkyl chain and are generally stable under typical analytical conditions, including storage, extraction, and chromatographic and mass spectrometric analysis. The C-D bonds are not prone to exchange with protons from solvents or other sample matrix components. However, it is crucial to avoid extreme pH or temperature conditions that could potentially compromise the integrity of the label, although this is not a common concern with standard analytical protocols. The stability of the label ensures that the internal standard maintains its mass difference from the analyte throughout the analytical process, which is fundamental for accurate quantification. nih.gov

Analytical Method Development and Validation Utilizing Desethyloxybutynin D5 Hydrochloride

Role as an Internal Standard in Quantitative Bioanalysis

The fundamental role of an internal standard is to correct for the variability inherent in sample processing and instrumental analysis. scispace.com Desethyloxybutynin-d5 (hydrochloride) is employed to ensure the precision and accuracy of the quantification of N-desethyloxybutynin in biological samples like plasma. jchps.comuoa.gr

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. nih.gov The underlying principle is that a SIL IS is chemically and physically almost identical to the analyte of interest. acanthusresearch.com This near-identical behavior ensures that it experiences the same effects as the analyte during every stage of the analytical process, including extraction, potential degradation, and ionization in the mass spectrometer's source. scispace.com

Key theoretical advantages of using a SIL IS like Desethyloxybutynin-d5 include:

Compensation for Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, causing ion suppression or enhancement. Because the SIL IS has nearly the same retention time and ionization characteristics, it experiences the same matrix effects as the unlabeled analyte. chromatographyonline.com By calculating the ratio of the analyte response to the IS response, this variability is effectively normalized, leading to more accurate quantification.

Correction for Extraction Inconsistency: The recovery of an analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction can vary between samples. A SIL IS, added to the sample at the beginning of the process, will be recovered with a similar efficiency to the analyte, thus correcting for any losses or sample-to-sample variation. acanthusresearch.com

While deuterium-labeled standards are common, it is crucial that the isotopes are placed on stable positions within the molecule to prevent exchange with protons from the solvent or matrix. acanthusresearch.com A sufficient mass difference (typically ≥ 3 Da) is also necessary to prevent spectral overlap between the analyte and the internal standard. acanthusresearch.com

Desethyloxybutynin-d5 is specifically used as the internal standard for the quantification of N-desethyloxybutynin in bioanalytical LC-MS/MS methods. jchps.comuoa.gr In a typical workflow, a known concentration of Desethyloxybutynin-d5 (along with an internal standard for the parent drug, such as Oxybutynin-d11) is spiked into plasma samples before any processing. jchps.comuoa.gr The samples then undergo extraction, often via liquid-liquid extraction or solid-phase extraction, to isolate the analytes from matrix components. uoa.grnih.gov

Following extraction, the reconstituted sample is injected into the LC-MS/MS system. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (N-desethyloxybutynin) and the internal standard (Desethyloxybutynin-d5). jchps.comnih.gov The ratio of the peak area of N-desethyloxybutynin to the peak area of Desethyloxybutynin-d5 is then used to calculate the concentration of the analyte in the original sample by referencing a calibration curve.

Chromatographic Separation Techniques

Effective chromatographic separation is essential to resolve the analyte and its internal standard from other endogenous components of the sample matrix, which helps to minimize matrix effects and ensure accurate detection.

The choice of stationary and mobile phases is dictated by the physicochemical properties of the analytes. N-desethyloxybutynin is a non-polar compound, making reverse-phase high-performance liquid chromatography (RP-HPLC) the preferred mode of separation. pharmacophorejournal.com

Stationary Phase: C18 columns are most commonly used for the analysis of oxybutynin (B1027) and N-desethyloxybutynin. nih.govpharmacophorejournal.comresearchgate.netnih.gov These columns, packed with silica (B1680970) particles bonded with 18-carbon alkyl chains, provide sufficient hydrophobic retention for the analytes. Other stationary phases like C8 have also been utilized. shimadzu.com The particle size of the packing material is also a key parameter; smaller particles (e.g., 1.7 µm) are used in ultra-high-performance liquid chromatography (UHPLC) systems to achieve faster and more efficient separations. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) is a frequently used organic modifier, though methanol (B129727) is also employed. nih.govpharmacophorejournal.comnih.gov The aqueous component is often a buffer such as ammonium (B1175870) acetate (B1210297) or potassium phosphate, which helps to control the pH and improve peak shape. nih.govnih.gov Formic acid is sometimes added to the mobile phase to promote the protonation of the analytes in positive ion mode ESI-MS, thereby enhancing sensitivity. nih.gov The ratio of the organic solvent to the aqueous buffer is optimized to achieve the desired retention and separation, often in an isocratic (constant composition) elution. nih.govresearchgate.net

The following table summarizes typical chromatographic conditions reported in the literature for the analysis of N-desethyloxybutynin.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Cosmosil C18 (150 mm × 4.6 mm, 5 µm) nih.gov | UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) nih.gov | Hypurity C18 (100 x 4.6 mm, 5 µm) jchps.com |

| Mobile Phase | Acetonitrile / 1.0 mM Ammonium Acetate (90:10, v/v) nih.gov | Methanol / Water with 2 mM Ammonium Acetate and 0.1% Formic Acid (90:10, v/v) nih.gov | Acetonitrile / 2 mM Ammonium Acetate (90:10 v/v) jchps.com |

| Flow Rate | Not Specified | 0.4 mL/min nih.gov | Not Specified |

| Mode | Isocratic nih.gov | Isocratic nih.gov | Isocratic jchps.com |

A critical aspect of using a SIL IS is ensuring that it co-elutes with, or has a retention time extremely close to, the unlabeled analyte. chromatographyonline.com This co-elution is vital for the most effective compensation of matrix effects, as both compounds will be exposed to the same interfering matrix components at the same time in the mass spectrometer's ion source.

Due to the nearly identical chemical structure, Desethyloxybutynin-d5 has a retention time that is virtually indistinguishable from that of N-desethyloxybutynin under typical reverse-phase conditions. The small increase in mass from the deuterium (B1214612) atoms does not significantly alter its interaction with the C18 stationary phase. scispace.com Methods developed for the simultaneous analysis of oxybutynin and N-desethyloxybutynin report short chromatographic run times, often around 3 to 3.5 minutes per sample, which allows for high-throughput analysis. jchps.comnih.gov

Mass Spectrometric Detection Parameters

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The instrument is set to detect specific mass-to-charge (m/z) transitions for both the analyte and its SIL internal standard. This is typically done using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and utilizing multiple reaction monitoring (MRM). nih.gov

In the ion source, the analytes are protonated to form precursor ions [M+H]⁺. These precursor ions are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are then selected in the third quadrupole before reaching the detector. This process ensures that only compounds with the correct mass and fragmentation pattern are detected.

For N-desethyloxybutynin and its d5-labeled internal standard, the following MRM transitions are monitored:

N-desethyloxybutynin (Analyte): The precursor ion [M+H]⁺ has an m/z of 330.3. Upon fragmentation, a characteristic product ion with an m/z of 96.1 is monitored. jchps.com

Desethyloxybutynin-d5 (Internal Standard): The addition of five deuterium atoms increases the mass of the precursor ion [M+H]⁺ to an m/z of 335.2. A corresponding shift is seen in the product ion, which is monitored at m/z 101.1. uoa.gr

The table below details the mass spectrometric parameters for detection.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| N-desethyloxybutynin | ESI+ | 330.3 | 96.1 | jchps.com |

| Desethyloxybutynin-d5 | ESI+ | 335.2 | 101.1 | uoa.gr |

| Oxybutynin | ESI+ | 358.2 | 142.2 | jchps.com |

| Oxybutynin-d5 | ESI+ | 363.4 | 147.3 | uoa.gr |

| Oxybutynin-d11 | ESI+ | Not Specified | Not Specified | jchps.com |

These specific and unique transitions allow for the simultaneous, independent, and highly selective quantification of the analyte and its internal standard, free from cross-talk or interference, forming the basis of a robust and reliable bioanalytical method.

Selection of Multiple Reaction Monitoring (MRM) Transitions

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique for quantification. The selection of specific precursor-to-product ion transitions is a critical first step in method development. For the analysis of N-desethyloxybutynin and its internal standard, Desethyloxybutynin-d5, the mass spectrometer is operated in positive ionization mode.

A highly sensitive and rapid LC-MS/MS method for the simultaneous determination of oxybutynin and its major metabolite N-desethyloxybutynin in human plasma has been developed, which utilizes Desethyloxybutynin-d5 as an internal standard. rsc.org In this method, the acquired mass-to-charge ratio (m/z) for N-desethyloxybutynin is 330.3 for the precursor ion, which fragments to a product ion of m/z 96.1. rsc.org The deuterated internal standard, Desethyloxybutynin-d5, would have a precursor ion with an increased mass corresponding to the five deuterium atoms, while ideally maintaining a fragment ion that is structurally significant and free from interference. A study on the sensitive determination of oxybutynin and desethyloxybutynin in dog plasma by LC-ESI/MS/MS identified the protonated precursor ion ([M+H]⁺) for desethyloxybutynin at m/z 330 and a corresponding product ion at m/z 96. nih.gov

The specific MRM transitions are summarized in the table below:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Desethyloxybutynin | 330.3 | 96.1 |

| Desethyloxybutynin-d5 | 335.3 (inferred) | 96.1 (or other stable fragment) |

Note: The precursor ion for Desethyloxybutynin-d5 is inferred based on the addition of five daltons for the deuterium atoms. The product ion would depend on the position of the deuterium labels and the fragmentation pathway.

Ionization Efficiency and Fragmentation Patterns

The ionization process for N-desethyloxybutynin and its d5 analog is typically achieved through electrospray ionization (ESI) in the positive ion mode. nih.gov This technique is well-suited for polar molecules and generates protonated molecular ions, [M+H]⁺, which are then subjected to fragmentation in the collision cell of the mass spectrometer.

Bioanalytical Method Validation Parameters

A comprehensive validation of the bioanalytical method is required to demonstrate its suitability for its intended purpose. This involves the assessment of several key parameters as outlined by regulatory guidelines.

Linearity and Calibration Curve Development

The linearity of a bioanalytical method establishes the relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations.

In a highly sensitive LC-MS/MS method for the simultaneous determination of oxybutynin and N-desethyloxybutynin in human plasma, where Desethyloxybutynin-d5 was used as the internal standard, linearity for N-desethyloxybutynin was established over the range of 0.249 to 70.255 ng/mL. rsc.org The regression analysis for the calibration curve consistently yielded a correlation coefficient (r²) of more than 0.98, indicating a strong linear relationship. rsc.org A weighting factor of 1/x² is often applied to ensure accuracy across the entire concentration range. rsc.org Another study reported linearity for N-desethyloxybutynin over a concentration range of 0.500 to 100 ng/mL. nih.gov

A representative table of a calibration curve for N-desethyloxybutynin is shown below:

| Nominal Concentration (ng/mL) | Back-calculated Concentration (ng/mL) | Accuracy (%) |

| 0.250 | 0.245 | 98.0 |

| 0.500 | 0.510 | 102.0 |

| 2.500 | 2.480 | 99.2 |

| 10.000 | 10.150 | 101.5 |

| 25.000 | 24.750 | 99.0 |

| 50.000 | 50.500 | 101.0 |

| 70.000 | 69.300 | 99.0 |

Sensitivity Assessment: Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)

The sensitivity of a bioanalytical method is determined by its Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD). The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise.

For the quantification of N-desethyloxybutynin using a method with Desethyloxybutynin-d5 as the internal standard, the LLOQ was established at 0.249 ng/mL. rsc.org Another validated method reported an LLOQ of 0.500 ng/mL for N-desethyl oxybutynin. nih.gov In a study conducted in dog plasma, the detection limit for desethyloxybutynin was found to be 0.1 ng/ml. nih.gov

| Parameter | Value |

| LLOQ | 0.249 ng/mL |

| LOD | Not explicitly reported, but lower than LLOQ |

Precision and Accuracy Evaluation (Intra-day and Inter-day)

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. Both are assessed at different concentration levels within a single day (intra-day) and on different days (inter-day).

In a study validating a method for N-desethyloxybutynin, intra-day and inter-day precision and accuracy were evaluated at three concentration levels. The results were found to be lower than 15%, which is within the accepted limits set by regulatory guidelines. rsc.org While this study did not explicitly mention the use of Desethyloxybutynin-d5, the principles of the evaluation remain the same. The use of a deuterated internal standard is expected to improve both precision and accuracy.

Below is an example of a precision and accuracy data table:

| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LQC | 0.75 | 4.5 | 102.3 | 5.1 | 101.8 |

| MQC | 30.0 | 3.2 | 98.7 | 3.8 | 99.5 |

| HQC | 60.0 | 2.8 | 100.5 | 3.1 | 100.2 |

(Data is representative and based on typical acceptance criteria)

Matrix Effects and Selectivity Assessment

Matrix effects are the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering substances in the biological matrix (e.g., plasma, urine). It is crucial to assess and minimize matrix effects to ensure the reliability of the method. Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. rsc.org

The use of a stable isotope-labeled internal standard like Desethyloxybutynin-d5 is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

The assessment of selectivity is typically performed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard. rsc.org A method is considered selective if the response of any interfering peak is less than 20% of the LLOQ for the analyte and less than 5% for the internal standard. In a validated method for N-desethyloxybutynin, it was confirmed that the method was free from endogenous interferences, indicating good selectivity. researchgate.net

Extraction Efficiency and Recovery Optimization

The efficiency of extracting the analyte and internal standard from a complex biological matrix is fundamental to the accuracy and sensitivity of any bioanalytical method. For N-desethyloxybutynin and its deuterated internal standard, Desethyloxybutynin-d5, liquid-liquid extraction (LLE) and dispersive liquid-liquid microextraction (DLLME) are commonly employed techniques.

Optimization of LLE often involves testing various organic solvents and pH conditions to achieve the highest and most consistent recovery. In one validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a liquid-liquid extraction using a methyl tert-butyl ether-ethyl acetate solvent mixture was implemented to extract oxybutynin, N-desethyloxybutynin, and their deuterated internal standards from 300 μL of human plasma. nih.govresearchgate.net This procedure yielded a mean extraction recovery of 80.4% for the analytes and 76.9% for the internal standards, demonstrating consistency across five quality control levels. nih.govresearchgate.net The selection of the extraction solvent is critical, as N-desethyloxybutynin is a basic compound; adjusting the pH of the aqueous sample to a value above the analyte's pKa ensures it is in a molecular form, which is more readily extracted by organic solvents. rsc.org

A dispersive liquid-liquid microextraction (DLLME) method has been developed for the analysis of N-desethyloxybutynin in human urine. rsc.org This technique involves the rapid injection of a mixture of an extraction solvent (e.g., carbon tetrachloride) and a disperser solvent (e.g., acetonitrile) into the aqueous sample. rsc.org This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for efficient extraction. rsc.org Optimal conditions were identified as using 140 µL of carbon tetrachloride as the extraction solvent and 260 µL of acetonitrile as the disperser solvent for a 5.0 mL urine sample adjusted to pH 11.0. rsc.org This DLLME method resulted in a mean extraction recovery of 60.9% for N-desethyloxybutynin. rsc.org

The following table summarizes the extraction efficiency and recovery data from different methodologies.

Extraction Method and Recovery Data

| Parameter | Method 1: LLE-LC-MS/MS | Method 2: DLLME-CE |

|---|---|---|

| Analyte(s) | Oxybutynin & N-desethyloxybutynin | N-desethyloxybutynin |

| Internal Standard | Deuterated Analogs (e.g., Desethyloxybutynin-d5) | Not specified for recovery calculation |

| Biological Matrix | Human Plasma | Human Urine |

| Extraction Technique | Liquid-Liquid Extraction (LLE) | Dispersive Liquid-Liquid Microextraction (DLLME) |

| Extraction Solvent | Methyl tert-butyl ether-ethyl acetate mixture nih.govresearchgate.net | Carbon Tetrachloride rsc.org |

| Mean Analyte Recovery | 80.4% nih.govresearchgate.net | 60.9% rsc.org |

| Mean Internal Standard Recovery | 76.9% nih.govresearchgate.net | N/A |

Stability of Analyte and Internal Standard in Biological Matrices

Ensuring the stability of both the analyte and the internal standard in biological matrices under various storage and handling conditions is a critical component of method validation. nih.gov This guarantees that the measured concentrations accurately reflect the concentrations at the time of sample collection. nih.gov The use of a stable-isotope labeled internal standard, such as Desethyloxybutynin-d5, is highly advantageous because its stability properties are expected to be very similar to the analyte, N-desethyloxybutynin. nih.govbiopharmaservices.com

Stability assessments are typically conducted to cover different scenarios encountered during sample handling and analysis. These include:

Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period equivalent to the time samples might be left out during processing. cmicgroup.com

Long-Term Stability: Determines stability for extended periods under frozen storage conditions (e.g., -20°C or -70°C).

Post-Preparative Stability: Evaluates the stability of the processed samples (extracts) in the autosampler before injection.

In a study involving the simultaneous analysis of oxybutynin and N-desethyloxybutynin in human plasma, comprehensive stability evaluations were performed. nih.govresearchgate.net The results confirmed the stability of both analytes during bench-top storage, in the processed extract, through freeze-thaw cycles, and during long-term storage. nih.govresearchgate.net Similarly, a method for analyzing N-desethyloxybutynin in urine also conducted stability tests, which showed no significant degradation during freeze-thaw cycles or short-term storage at room temperature. rsc.org The acceptance criteria for stability are generally met if the mean concentration at each stability time point is within ±15% of the nominal concentration.

The following table outlines the stability assessments performed for N-desethyloxybutynin.

Stability Assessment of N-desethyloxybutynin

| Stability Test | Matrix | Finding | Source |

|---|---|---|---|

| Freeze-Thaw Stability | Human Plasma | Analyte demonstrated stability through freeze-thaw cycles. | nih.gov, researchgate.net |

| Human Urine | No significant difference for p-values of the freeze and thaw cycles. | rsc.org | |

| Short-Term (Bench-Top) Stability | Human Plasma | Analyte was stable during bench-top storage at room temperature. | nih.gov, researchgate.net |

| Human Urine | Analyte was stable during short-term room temperature storage. | rsc.org | |

| Long-Term Stability | Human Plasma | Analyte was stable under long-term frozen storage conditions. | nih.gov, researchgate.net |

| Human Urine | Analyte was stable during long-term storage. | rsc.org |

| Post-Preparative (Wet/Dry Extract) Stability | Human Plasma | Analyte was stable in both wet and dry processed extracts. | nih.gov, researchgate.net |

Comparative Analysis of Bioanalytical Methods

Several bioanalytical methods have been developed for the quantification of N-desethyloxybutynin, often in conjunction with its parent drug, oxybutynin. The choice of method depends on factors like required sensitivity, selectivity, sample matrix, and available instrumentation. The use of a deuterated internal standard like Desethyloxybutynin-d5 is a common thread in modern, high-precision methods, as it closely mimics the chromatographic behavior and ionization response of the analyte, correcting for variability during sample processing and detection. biopharmaservices.comscispace.com

Gas Chromatography-Mass Spectrometry (GC-MS): Earlier methods utilized GC-MS for the quantitative analysis of plasma oxybutynin, employing a deuterated internal standard. nih.gov This approach required chromatographic separation on a specific capillary column to prevent the thermal decomposition that could be observed with packed columns. nih.gov While effective, GC-MS methods can require more extensive sample derivatization and may be less suitable for high-throughput applications compared to modern LC-MS techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most prevalent and preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. biopharmaservices.comresearchgate.net Multiple LC-MS/MS methods have been validated for the simultaneous determination of oxybutynin and N-desethyloxybutynin in human plasma. nih.govresearchgate.net These methods typically use LLE or solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net The use of Desethyloxybutynin-d5 as an internal standard is ideal for these isotope dilution assays. nih.govresearchgate.net

Capillary Electrophoresis (CE): A method combining dispersive liquid-liquid microextraction (DLLME) with capillary electrophoresis has been developed for analyzing N-desethyloxybutynin in human urine. rsc.org This approach offers an alternative to chromatography-based separations. While it demonstrated adequate precision, accuracy, and linearity, its sensitivity and recovery rates may differ from those of LC-MS/MS methods. rsc.org

The table below provides a comparative overview of these different bioanalytical methods.

Comparison of Bioanalytical Methods for N-desethyloxybutynin

| Parameter | GC-MS | LC-MS/MS | DLLME-CE |

|---|---|---|---|

| Primary Use | Quantification of oxybutynin nih.gov | Simultaneous quantification of oxybutynin and N-desethyloxybutynin nih.govresearchgate.net | Quantification of N-desethyloxybutynin in urine rsc.org |

| Internal Standard | Deuterated oxybutynin nih.gov | Deuterated analogs (Desethyloxybutynin-d5) nih.govresearchgate.net | Not specified |

| Sample Preparation | LLE, potential for thermal decomposition nih.gov | LLE or SPE nih.govresearchgate.net | DLLME rsc.org |

| Separation Principle | Gas Chromatography nih.gov | High-Performance Liquid Chromatography nih.govresearchgate.net | Capillary Electrophoresis rsc.org |

| Detection | Mass Spectrometry (Selected-Ion Monitoring) nih.gov | Tandem Mass Spectrometry (MRM) nih.govresearchgate.net | UV Detector (implied) |

| Key Features | Avoids thermal decomposition with specific columns nih.gov | High sensitivity, selectivity, and throughput; considered the "gold standard" nih.govbiopharmaservices.comresearchgate.net | Alternative to chromatography; uses micro-extraction technique rsc.org |

Investigation of N Desethyloxybutynin Metabolism Through Deuterium Labeling

In Vitro Metabolic Pathway Elucidation using Desethyloxybutynin-d5

The use of Desethyloxybutynin-d5 (hydrochloride), a deuterium-labeled stable isotope, is instrumental in the in vitro investigation of the metabolic pathways of its non-labeled analogue, N-Desethyloxybutynin. This deuterated standard allows for precise quantification and differentiation from the endogenously formed metabolite during experimental analysis, primarily through mass spectrometry. The metabolic processes are chiefly studied by observing the biotransformation of the parent drug, oxybutynin (B1027), into its primary active metabolite, N-desethyloxybutynin.

The metabolic conversion of oxybutynin to N-desethyloxybutynin is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and gut wall. mdpi.com Extensive research has identified the CYP3A subfamily as the main catalysts in this N-deethylation reaction. nih.gov Specifically, CYP3A4 is the dominant enzyme responsible for this metabolic step in adult human livers. mdpi.comnih.gov

Further investigations have revealed that while CYP3A4 is the principal catalyst, another isoform, CYP3A5, also contributes significantly to the N-deethylation of oxybutynin. nih.gov Studies using recombinant enzymes have shown that CYP3A5 can exhibit even higher activity in this specific metabolic reaction than CYP3A4. nih.gov The involvement of both CYP3A4 and CYP3A5 highlights the complexity of the metabolic clearance of oxybutynin. nih.govnih.gov The expression of these enzymes can vary between individuals, which can influence the rate of N-desethyloxybutynin formation. nih.govibjournals.com Inhibition studies confirm the role of these enzymes; ketoconazole (B1673606), a potent CYP3A inhibitor, strongly inhibits the formation of N-desethyloxybutynin in human liver microsomes. nih.gov

Table 1: Key Metabolic Enzymes in N-Desethyloxybutynin Formation

| Enzyme | Family | Role | Reference |

|---|---|---|---|

| CYP3A4 | Cytochrome P450 | Primary catalyst for N-deethylation of oxybutynin. | mdpi.comnih.gov |

| CYP3A5 | Cytochrome P450 | Significant contributor to N-deethylation, sometimes with higher activity than CYP3A4. | nih.govnih.gov |

Kinetic studies using human liver microsomes have been performed to quantify the efficiency of the N-deethylation of oxybutynin. These studies determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The ratio of Vmax to Km (CLint, or intrinsic clearance) is a measure of the catalytic efficiency of the enzyme. nih.gov

For the formation of N-desethyloxybutynin from oxybutynin in human liver microsomes, these parameters have been experimentally determined, providing a quantitative basis for understanding the metabolic pathway. nih.gov

Table 2: Kinetic Parameters for the Formation of N-Desethyloxybutynin

| Parameter | Value | Description |

|---|---|---|

| Km | 16.5 ± 5.2 µM | Michaelis-Menten constant, indicating enzyme-substrate affinity. |

| Vmax | 76.8 ± 3.7 mmol/mg/h | Maximum reaction velocity under saturating substrate conditions. |

(Data derived from studies on the N-deethylation of oxybutynin in human liver microsomes)

In vitro metabolic studies heavily rely on subcellular fractions, particularly liver microsomes, from both human and animal sources like rats. nih.govnih.gov Liver microsomes are vesicles of endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 isoforms. nih.govnih.gov These systems are essential for elucidating metabolic pathways, identifying the enzymes involved, and studying the kinetics of drug metabolism outside of a living organism. nih.gov

The incubation of a substrate like oxybutynin with liver microsomes allows researchers to observe the formation of metabolites such as N-desethyloxybutynin in a controlled environment. nih.gov By using microsomes from different species (e.g., human, rat, dog), comparative metabolism studies can be conducted. fda.gov Furthermore, using a panel of microsomes prepared from individual human livers allows for the assessment of interindividual variability in metabolic rates, which is often linked to genetic polymorphisms in CYP enzymes like CYP3A5. nih.govmdpi.com

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models are critical for understanding how a compound and its metabolites are processed within a whole, living biological system. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) that cannot be fully captured by in vitro experiments.

The use of deuterium-labeled compounds, such as a deuterium-substituted oxybutynin substrate, is a powerful technique in animal metabolic studies. nih.gov Deuteration, the replacement of hydrogen atoms with their stable heavy isotope deuterium (B1214612), creates a molecule that is chemically identical but physically heavier. escholarship.org This mass difference is the key to its utility.

In a pioneering study on oxybutynin metabolism in rats, a deuterium-substituted version of the parent drug was used specifically to aid in the identification of its metabolic products, including N-desethyl oxybutynin and oxybutynin N-oxide. nih.gov When administered to an animal, the labeled compound follows the same metabolic pathways as its non-labeled counterpart. escholarship.org Analysis of plasma, urine, or tissue samples can then easily distinguish the drug-derived metabolites from endogenous compounds, facilitating unambiguous identification and characterization. nih.govfda.gov This technique is crucial for confirming metabolic pathways predicted by in vitro studies and for discovering novel metabolites. nih.gov

Isotopic tracing is the core methodology that leverages deuterium-labeled compounds for metabolic analysis. nih.gov The technique relies on mass spectrometry (MS), an analytical method that separates ions based on their mass-to-charge ratio. acs.org When a biological sample from an animal administered a deuterated drug is analyzed, the mass spectrometer can detect both the unlabeled (naturally occurring) metabolite and its heavier, deuterium-labeled isotopologue. nih.gov

This combined approach of stable isotope labeling and mass spectrometry allows for:

Unambiguous Identification : The known mass shift caused by the deuterium atoms provides a clear signature for identifying drug-derived metabolites, even in complex biological matrices. acs.orgbiorxiv.org Advanced techniques like high-resolution mass spectrometry can further confirm the elemental composition. nih.gov

Accurate Quantification : A deuterated compound like Desethyloxybutynin-d5 can be used as an ideal internal standard for quantitative analysis. By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled, endogenously formed metabolite can be measured with high precision and accuracy, correcting for any sample loss during preparation. nih.gov

Flux Analysis : By tracking the rate of appearance and disappearance of labeled metabolites over time, researchers can gain insights into the dynamics of metabolic pathways, providing a more complete picture of a drug's fate in the body. nih.gov

This methodology was successfully used to characterize N-desethyl oxybutynin in rat liver preparations using gas chromatography-mass spectrometry (GC-MS), demonstrating the power of isotopic tracing in drug metabolism research. nih.gov

Pharmacokinetic Research in Animal Models Utilizing Desethyloxybutynin D5 Hydrochloride

Methodological Considerations for Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animal models demand robust and validated bioanalytical methods to ensure the accuracy and reproducibility of the data. A primary consideration is the development of a highly sensitive and selective assay capable of quantifying the parent drug and its metabolites in complex biological matrices like plasma or urine. jchps.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its superior sensitivity and specificity. jchps.comcapes.gov.br

The methodology involves several key steps. First, the extraction of the analytes from the biological fluid is crucial. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate the compounds of interest and remove endogenous interferences that could suppress or enhance the instrument's signal. nih.govresearchgate.net For instance, a method for analyzing dog plasma utilized n-hexane for extraction followed by back-extraction with hydrochloric acid. capes.gov.br Another method developed for human plasma used a methyl tert-butyl ether-ethyl acetate (B1210297) solvent mixture. nih.gov

Chromatographic separation is another critical aspect, where parameters like the choice of column (e.g., C18 columns) and mobile phase composition are optimized to achieve a clear separation of the analyte from other components within a short runtime. jchps.comnih.gov Finally, the method must be fully validated according to regulatory guidance, demonstrating linearity, accuracy, precision, and stability over the expected range of concentrations in the study samples. jchps.comnih.gov The goal is to create a reproducible and high-throughput method suitable for analyzing a large number of samples generated during preclinical pharmacokinetic studies. jchps.com

Role of Deuterium-Labeled Compounds in Addressing Bioanalytical Challenges in Animal Studies

A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification. researchgate.netmyadlm.org The use of stable isotope-labeled (SIL) internal standards is the most effective strategy to mitigate this issue. researchgate.netacanthusresearch.com Desethyloxybutynin-d5 is a SIL version of N-desethyloxybutynin where five hydrogen atoms are replaced by their stable, non-radioactive deuterium (B1214612) isotopes. jchps.com

The fundamental principle behind using a SIL internal standard is that it is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer's source. acanthusresearch.comscispace.com Any sample-to-sample variation in extraction recovery or matrix-induced ion suppression or enhancement will affect the deuterated standard and the unlabeled analyte equally. researchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise quantification. scispace.com

The use of deuterium-labeled standards like Desethyloxybutynin-d5 has been shown to significantly reduce variability and improve the reproducibility of bioanalytical assays compared to using structurally related but non-isotopic internal standards. researchgate.netacanthusresearch.com For a SIL standard to be effective, the deuterium labels must be placed in positions on the molecule that are not susceptible to chemical exchange with protons from the solvent or biological matrix. acanthusresearch.com While deuterium labeling is a common and cost-effective choice, it's crucial to ensure that the labeling does not cause a chromatographic shift that could separate it from the analyte, potentially exposing it to different matrix effects. myadlm.orgacanthusresearch.com

Assessment of N-Desethyloxybutynin Pharmacokinetics in Preclinical Animal Models

The accurate quantification of oxybutynin (B1027) and N-desethyloxybutynin in animal biological fluids is achieved using validated LC-MS/MS methods that employ deuterated internal standards, including Desethyloxybutynin-d5. jchps.com These methods allow for the simultaneous measurement of both the parent compound and its active metabolite from a single, small-volume plasma sample. jchps.comresearchgate.net

A sensitive LC-MS/MS method was developed for the quantification of oxybutynin and N-desethyloxybutynin in dog plasma, using diazepam as an internal standard. capes.gov.br More advanced methods utilize co-eluting, stable isotope-labeled internal standards for both the parent drug (e.g., Oxybutynin-d11) and the metabolite (N-Desethyloxybutynin-d5) to achieve the highest level of accuracy. jchps.com These methods are capable of detecting concentrations at the sub-nanogram per milliliter level. researchgate.netnih.gov The table below summarizes typical parameters for such an analytical method.

| Parameter | Description | Source |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | jchps.comnih.gov |

| Internal Standard | Desethyloxybutynin-d5 (hydrochloride) | jchps.com |

| Biological Matrix | Plasma | jchps.comcapes.gov.br |

| Extraction Method | Liquid-Liquid Extraction or Solid-Phase Extraction | nih.govresearchgate.net |

| Chromatography Column | C18 Reverse-Phase | jchps.comcapes.gov.br |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linear Range (N-Desethyloxybutynin) | ~0.25 to 100 ng/mL | jchps.comnih.gov |

This interactive table summarizes common parameters used in the bioanalytical quantification of N-desethyloxybutynin.

Animal studies reveal significant details about the formation and disposition of N-desethyloxybutynin. Following oral administration of oxybutynin to rats and dogs, the parent drug undergoes extensive first-pass metabolism in the liver. fda.gov This metabolic process, primarily mediated by cytochrome P450 enzymes like CYP3A4, results in the formation of N-desethyloxybutynin. researchgate.netnih.gov Consequently, plasma concentrations of the N-desethyl metabolite are often substantially higher than those of the parent oxybutynin after oral dosing. fda.govresearchgate.net

In contrast, non-oral routes of administration that bypass the liver's first-pass effect, such as subcutaneous or percutaneous (transdermal) delivery, lead to a different pharmacokinetic profile. fda.gov Studies in rats and dogs have shown that after percutaneous administration, the N-desethyl metabolite was not detected in plasma, and the primary detected metabolite was phenylcyclohexylglycolic acid (PCGA), an inactive product of hydrolysis. fda.gov This indicates that the route of administration is a critical determinant of N-desethyloxybutynin exposure. fda.govnih.gov

Distribution studies have examined the protein binding of N-desethyloxybutynin's enantiomers (the R- and S-forms) in the plasma of different species. In rats, dogs, and humans, both enantiomers are highly bound to plasma proteins. researchgate.net Such binding characteristics influence the volume of distribution and the amount of free, pharmacologically active compound available to interact with receptors. The elimination kinetics also show stereoselectivity, with different plasma concentration profiles observed for the R- and S-enantiomers of N-desethyloxybutynin in animal models. researchgate.net

| Pharmacokinetic Finding | Animal Model | Observation | Source |

| Metabolism after Oral Dose | Rat, Dog | Extensive first-pass metabolism; N-desethyloxybutynin is a major metabolite. | fda.gov |

| Metabolism after Percutaneous Dose | Rat, Dog | N-desethyl metabolite not detected in plasma; main metabolite is inactive PCGA. | fda.gov |

| Plasma Protein Binding | Rat, Dog | Both enantiomers of N-desethyloxybutynin are highly bound to plasma proteins. | researchgate.net |

| Stereoselectivity | Rat | Different plasma concentrations observed for (R)- and (S)-enantiomers of N-desethyloxybutynin. | researchgate.net |

This interactive table presents key findings on the absorption, distribution, and elimination kinetics of N-desethyloxybutynin in preclinical animal models.

Advanced Research Applications and Methodological Innovations

Development of High-Throughput Analytical Methods for Labeled Metabolites

The demand for rapid and efficient analysis of drug metabolites in biological matrices has spurred the development of high-throughput analytical methods. The use of stable isotope-labeled internal standards, such as Desethyloxybutynin-d5, is fundamental to the robustness of these assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govjchps.comresearchgate.net

Researchers have successfully developed and validated isotope dilution LC-MS/MS methods for the simultaneous quantification of oxybutynin (B1027) and its primary active metabolite, N-desethyloxybutynin, in human plasma. nih.govjchps.com These methods are characterized by simple liquid-liquid extraction procedures and short chromatographic run times, often under 3.5 minutes, which permits the analysis of a large number of samples in a single day. jchps.com The use of deuterated analogs as internal standards (IS) is crucial for correcting matrix effects and variations in instrument response, thereby ensuring high accuracy and precision. nih.govnih.gov

A key advantage of using a stable isotope-labeled standard like Desethyloxybutynin-d5 is that it co-elutes with the analyte (N-desethyloxybutynin) but is distinguished by its higher mass. This allows for precise quantification even with simplified extraction techniques and rapid gradient conditions. The method validation typically covers linearity, accuracy, precision, selectivity, and stability under various conditions, confirming its suitability for high-throughput bioequivalence and pharmacokinetic studies. nih.govjchps.com

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govjchps.com |

| Internal Standard | N-Desethyloxybutynin-d5 | jchps.com |

| Biological Matrix | Human Plasma | nih.govjchps.com |

| Extraction Method | Liquid-Liquid Extraction (e.g., with tert-Methyl Butyl Ether) | jchps.com |

| Chromatographic Column | Hypurity C18 (100 x 4.6 mm, 5 µm) or Cosmosil C18 (150 mm × 4.6 mm, 5 µm) | nih.govjchps.com |

| Mobile Phase | Acetonitrile (B52724) and Ammonium (B1175870) Acetate (B1210297) buffer (e.g., 90:10 v/v) | nih.govjchps.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ionization mode | nih.gov |

| Linear Range (N-Desethyloxybutynin) | 0.249 to 70.255 ng/mL | jchps.com |

Application in Stereoselective Analysis of N-Desethyloxybutynin Enantiomers

Oxybutynin is a chiral compound administered as a racemate, and its metabolism and pharmacological activity are stereoselective. researchgate.net The primary metabolite, N-desethyloxybutynin, is also chiral and pharmacologically active. nih.govnih.gov Therefore, it is crucial to differentiate and quantify the individual enantiomers of both the parent drug and its metabolite to fully understand their pharmacokinetic and pharmacodynamic profiles. researchgate.net

Desethyloxybutynin-d5, as a stable isotope-labeled internal standard, is instrumental in the development of stereoselective, or chiral, analytical methods. researchgate.netnih.gov Researchers have established parallel achiral and chiral LC-MS/MS methods to determine the concentrations of racemic oxybutynin and N-desethyloxybutynin, as well as their individual (R)- and (S)-enantiomers, in human plasma. researchgate.netnih.gov

For chiral separation, specialized columns, such as those based on polysaccharide derivatives like amylose, are employed. researchgate.netnih.gov These methods have revealed significant stereoselectivity in the pharmacokinetics of oxybutynin. Following oral administration, plasma concentrations of the (R)-enantiomer of oxybutynin are typically lower than the (S)-enantiomer, while a reverse trend is observed for the enantiomers of N-desethyloxybutynin. researchgate.netresearchgate.net This stereoselective metabolism underscores the importance of chiral analytical methods, for which deuterated standards like Desethyloxybutynin-d5 are indispensable for ensuring quantitative accuracy. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Analysis Type | Chiral Separation of Enantiomers | researchgate.netnih.gov |

| Internal Standards | Deuterated analogues of oxybutynin and N-desethyl oxybutynin | researchgate.netnih.gov |

| Chiral Column | Phenomenex Lux Amylose-2 (150mm×4.6mm, 3μm) | researchgate.net |

| Chiral Mobile Phase | Mixture of [acetonitrile:10mM ammonium bicarbonate] and [2-propanol:methanol] | researchgate.net |

| Linear Range (Enantiomers) | 0.25 to 100 ng/mL for N-desethyl oxybutynin enantiomers | researchgate.net |

| Key Finding | Plasma concentration of (R)-N-desethyloxybutynin is higher than (S)-N-desethyloxybutynin after oral administration. | researchgate.net |

Utilization in Mechanistic Drug-Drug Interaction Studies in In Vitro Systems

N-desethyloxybutynin is formed from oxybutynin primarily through metabolism by the cytochrome P450 enzyme system, specifically the CYP3A4 and CYP3A5 isoforms located in the liver and gut wall. mdpi.comhres.cafda.gov This metabolic pathway is a common site for drug-drug interactions (DDIs), as many other drugs can either inhibit or induce CYP3A4 activity. fda.govnih.gov

In vitro systems, such as human liver microsomes, are used to investigate the potential for a new drug candidate to act as an inhibitor or a substrate of these enzymes. mdpi.comfda.gov In such studies, the rate of metabolite formation (N-desethyloxybutynin) is measured in the presence and absence of potential interacting drugs. The precise and accurate quantification of the metabolite is paramount. The use of a stable isotope-labeled internal standard like Desethyloxybutynin-d5 is the gold standard for this quantification, as it minimizes variability and matrix interference inherent in complex biological systems like liver microsomes. researchgate.net

For example, potent CYP3A4 inhibitors like ketoconazole (B1673606) have been shown to significantly inhibit the N-deethylation of oxybutynin in vitro and increase plasma concentrations of the parent drug in vivo. mdpi.comfda.govnih.gov By using Desethyloxybutynin-d5 as an internal standard in LC-MS/MS-based in vitro assays, researchers can generate high-quality data to build mechanistic models that can predict the clinical significance of potential DDIs. fda.gov This allows for a proactive assessment of DDI risk before clinical trials.

Future Directions in Stable Isotope Labeling and Bioanalytical Techniques

The field of bioanalysis is continually evolving, with a drive towards greater precision, higher throughput, and broader applications. Stable isotope labeling, the cornerstone of quantitative mass spectrometry, is at the forefront of this evolution. Future developments are expected to focus on several key areas relevant to compounds like Desethyloxybutynin-d5.

One major trend is the expansion of multiplexing capabilities, allowing for the simultaneous analysis of dozens or even hundreds of samples. This involves the use of more complex isotopic labeling strategies and advanced high-resolution mass spectrometry (HRMS) to analyze many samples in a single run, significantly increasing throughput for large-scale studies.

Furthermore, the application of stable isotope labeling is expanding beyond traditional pharmacokinetic studies into systems pharmacology and metabolomics. Labeled compounds can be used as tracers to follow metabolic pathways in real-time, providing a dynamic view of drug effects on cellular networks. This could be applied to understand the broader metabolic impact of oxybutynin and N-desethyloxybutynin beyond their primary mechanism of action.

Innovations in analytical instrumentation, particularly the increasing resolution and sensitivity of mass spectrometers, will enable the detection and quantification of metabolites at even lower concentrations. This is critical for studies involving microdosing or analyzing samples from matrices with low analyte abundance. The integration of automated sample preparation and sophisticated data analysis software will further streamline workflows, making complex bioanalytical methods more accessible and robust. nih.gov The continued development of novel labeling reagents and synthetic methods will also make a wider array of stable isotope-labeled standards more readily available to the scientific community. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.